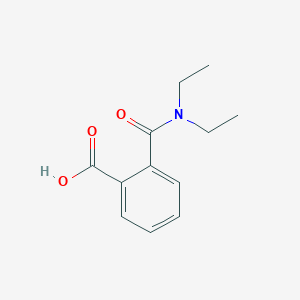
2-(Diethylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylcarbamoyl)benzoic acid is a chemical compound that is a derivative of benzoic acid. It is known for its role as a metabolite of N,N-diethyl-m-toluamide (DEET), which is a common active ingredient in insect repellents . This compound has garnered interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylamine. One common method is the reaction of 2-chlorobenzoic acid with diethylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxyl group with nucleophiles such as amines or alcohols.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: Reduction of the carboxyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are used to activate the carboxyl group.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Acyl Substitution: Formation of amides or esters depending on the nucleophile used.
Esterification: Formation of esters such as ethyl 2-(diethylcarbamoyl)benzoate.
Reduction: Formation of 2-(diethylcarbamoyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-(Diethylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role as a metabolite of DEET and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug metabolism.
Industry: Used in the production of insect repellents and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(Diethylcarbamoyl)benzoic acid involves its interaction with various molecular targets. As a metabolite of DEET, it is known to bind to specific receptors in insects, disrupting their normal behavior and deterring them from biting . The compound may also interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2-(Diethylcarbamoyl)benzoic acid can be compared to other benzoic acid derivatives such as:
3-(Diethylcarbamoyl)benzoic acid: Another metabolite of DEET with similar properties.
2-(Diethylcarbamoyl)benzyl alcohol: A reduced form of the compound with different chemical properties.
N,N-Diethyl-m-toluamide (DEET): The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific structure and its role as a key metabolite of DEET, making it an important compound for studying the effects of insect repellents and their metabolites .
Propiedades
Número CAS |
4166-52-3 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-(diethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
JTRKMJYNFCVDEH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


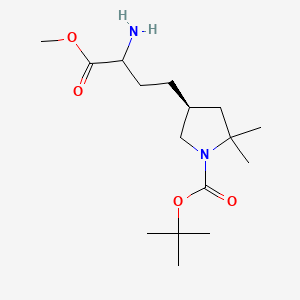
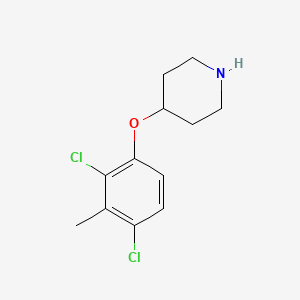
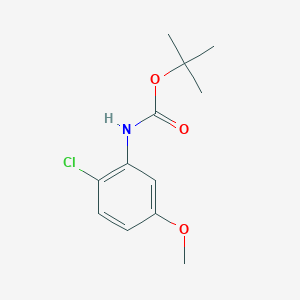


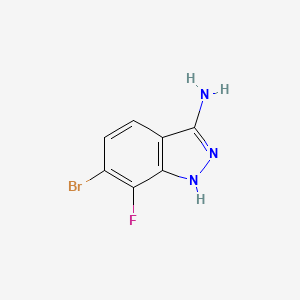

![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)

![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)

